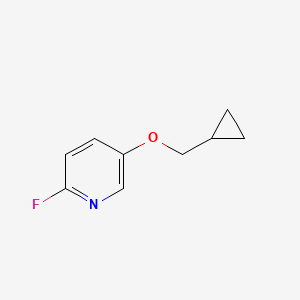

5-(Cyclopropylmethoxy)-2-fluoropyridine

Description

Significance of Fluorinated Pyridines as Key Heterocyclic Building Blocks

Fluorinated pyridines are a class of heterocyclic compounds that have garnered significant attention in various fields of chemical research and development. The introduction of one or more fluorine atoms into the pyridine (B92270) ring dramatically alters its electronic and physicochemical properties. Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nbinno.com

The carbon-fluorine bond is one of the strongest in organic chemistry, which can enhance the thermal and chemical stability of the parent molecule. nih.gov In medicinal chemistry, the incorporation of fluorine can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. For instance, fluorinated pyridines are integral components in a range of pharmaceuticals, including kinase inhibitors and central nervous system agents. nbinno.com Furthermore, in agrochemicals, these compounds contribute to the development of next-generation herbicides and pesticides. nbinno.com The 2-fluoropyridine (B1216828) moiety is particularly reactive towards nucleophilic aromatic substitution (SNAr), making it a versatile handle for further molecular elaboration. nih.gov

Table 1: Impact of Fluorine Substitution on Pyridine Properties

| Property | Effect of Fluorine Substitution | Rationale |

| Metabolic Stability | Generally increased | The strong C-F bond is resistant to enzymatic cleavage. |

| Lipophilicity | Increased | Fluorine can enhance partitioning into lipidic environments. |

| Binding Affinity | Can be enhanced | Fluorine can participate in favorable interactions with protein targets. |

| pKa | Lowered | The electron-withdrawing nature of fluorine reduces the basicity of the pyridine nitrogen. |

Overview of the Synthetic Utility of the Cyclopropylmethoxy Functional Group

The cyclopropyl (B3062369) group is a valuable structural motif in organic synthesis, particularly in the design of bioactive molecules. Its unique geometric and electronic properties, stemming from its inherent ring strain, set it apart from larger carbocycles and acyclic alkyl groups. When incorporated into a molecule as a cyclopropylmethoxy group (-OCH2-c-C3H5), it can impart a range of desirable characteristics.

In medicinal chemistry, the cyclopropyl group is often used to enhance a compound's metabolic stability, as the ring is generally resistant to oxidative metabolism. google.com It can also improve potency and modulate the conformational rigidity of a molecule, which can lead to more favorable binding with a biological target. The cyclopropyl ring can act as a conformationally restricted analogue of a vinyl or isopropyl group, allowing for a fine-tuning of the spatial arrangement of substituents. mdpi.com The inclusion of the flexible ether linkage in the cyclopropylmethoxy group provides an additional vector for orienting the cyclopropyl ring relative to the rest of the molecule.

Table 2: Key Attributes of the Cyclopropylmethoxy Group in Organic Synthesis

| Attribute | Synthetic Utility |

| Metabolic Stability | Increased resistance to enzymatic degradation. |

| Conformational Rigidity | Restricts bond rotation, which can lead to improved binding affinity. |

| Lipophilicity | Can be modulated to optimize pharmacokinetic properties. |

| Structural Diversity | Provides a unique three-dimensional scaffold. |

Contextualization of 5-(Cyclopropylmethoxy)-2-fluoropyridine within Advanced Organic Synthesis Research

This compound emerges as a significant building block by combining the beneficial features of both the 2-fluoropyridine core and the cyclopropylmethoxy substituent. This strategic combination makes it a valuable intermediate in the synthesis of complex target molecules, particularly in the realm of drug discovery.

While extensive research specifically detailing the synthesis and applications of this compound is not widely available in the public domain, its constituent parts are well-established in the scientific literature. The logical combination of these motifs points to its utility as a precursor for novel compounds with potentially enhanced biological activity and improved physicochemical properties. Its structure suggests its use in the synthesis of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other biologically active compounds where the unique properties of both the fluoropyridine and cyclopropylmethoxy groups can be synergistically exploited. The related compound, 5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid, is commercially available, indicating the value of this particular substitution pattern in synthetic campaigns.

Structure

3D Structure

Properties

IUPAC Name |

5-(cyclopropylmethoxy)-2-fluoropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c10-9-4-3-8(5-11-9)12-6-7-1-2-7/h3-5,7H,1-2,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYCCEKGVDKDAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CN=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Transformational Studies of 5 Cyclopropylmethoxy 2 Fluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the 2-Fluoropyridine (B1216828) Core

The electron-withdrawing nature of the pyridine (B92270) nitrogen atom, combined with the high electronegativity of the fluorine substituent at the 2-position, makes the C2 carbon of 5-(cyclopropylmethoxy)-2-fluoropyridine highly electrophilic and thus prone to attack by nucleophiles. This reactivity is a hallmark of 2-halopyridines, with the fluoro substituent being an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.

The displacement of the fluoride (B91410) ion by amine nucleophiles is a common and efficient method for the synthesis of 2-aminopyridine (B139424) derivatives. This reaction typically proceeds by the addition of an amine to the 2-position of the pyridine ring, forming a Meisenheimer-like intermediate, followed by the elimination of the fluoride ion to restore aromaticity. A variety of amines, including primary and secondary aliphatic and aromatic amines, can be employed in this transformation. The reaction conditions can be tailored based on the nucleophilicity of the amine and the desired product.

| Amine Nucleophile | Reaction Conditions | Product |

| Ammonia | Aqueous solution, elevated temperature and pressure | 5-(Cyclopropylmethoxy)pyridin-2-amine |

| Alkylamines (e.g., butylamine) | Neat or in a polar aprotic solvent (e.g., DMSO), heat | N-Alkyl-5-(cyclopropylmethoxy)pyridin-2-amine |

| Arylamines (e.g., aniline) | With a base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF), heat | N-Aryl-5-(cyclopropylmethoxy)pyridin-2-amine |

| Heterocyclic amines (e.g., morpholine) | Neat or in a polar aprotic solvent (e.g., DMSO), heat | 2-(Morpholin-4-yl)-5-(cyclopropylmethoxy)pyridine |

This table presents representative amination reactions and typical conditions for 2-fluoropyridines. Specific yields for this compound may vary.

Similar to amination, this compound can readily react with oxygen and sulfur nucleophiles. The reaction with alkoxides or phenoxides provides a straightforward route to 2-alkoxy- and 2-aryloxypyridine derivatives. Thiolates are also excellent nucleophiles for this transformation, leading to the formation of 2-thiopyridine derivatives. These reactions are typically carried out in the presence of a base to generate the nucleophilic species in situ.

| Nucleophile | Reagent/Base | Solvent | Product |

| Hydroxide | NaOH or KOH | Water/Alcohol | 5-(Cyclopropylmethoxy)pyridin-2(1H)-one |

| Alkoxide | NaOR or KOR | Corresponding Alcohol | 2-Alkoxy-5-(cyclopropylmethoxy)pyridine |

| Phenoxide | NaOAr or KOAr | DMF or DMSO | 2-Aryloxy-5-(cyclopropylmethoxy)pyridine |

| Thiolate | NaSR or KSR | DMF or DMSO | 2-(Alkylthio)-5-(cyclopropylmethoxy)pyridine or 2-(Arylthio)-5-(cyclopropylmethoxy)pyridine |

This table illustrates typical SNAr reactions with O- and S-nucleophiles on 2-fluoropyridines. Specific conditions and yields for this compound may differ.

Transition-Metal-Catalyzed Cross-Coupling Reactions at the Pyridine Ring

The carbon-fluorine bond at the 2-position of the pyridine ring, while susceptible to nucleophilic attack, can also be activated by transition metal catalysts, primarily palladium, to participate in a variety of cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. Although C-F bonds are generally less reactive in Suzuki-Miyaura couplings compared to C-Cl, C-Br, or C-I bonds, the activation provided by the pyridine ring can facilitate this transformation, particularly with electron-rich boronic acids or under optimized reaction conditions. This reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 2-position.

| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Product |

| Phenylboronic acid | Pd(OAc)2 or Pd2(dba)3 | SPhos, XPhos, or P(t-Bu)3 | K3PO4 or Cs2CO3 | Toluene (B28343)/Water or Dioxane/Water | 5-(Cyclopropylmethoxy)-2-phenylpyridine |

| Heteroarylboronic acid | Pd(PPh3)4 | - | Na2CO3 | DME/Water | 5-(Cyclopropylmethoxy)-2-(heteroaryl)pyridine |

| Vinylboronic acid | Pd(dppf)Cl2 | - | K2CO3 | THF/Water | 5-(Cyclopropylmethoxy)-2-vinylpyridine |

This table shows representative conditions for Suzuki-Miyaura coupling of 2-halopyridines. The reactivity of this compound may require more forcing conditions.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The reaction of this compound with various terminal alkynes provides access to 2-alkynylpyridine derivatives, which are valuable building blocks in medicinal chemistry and materials science.

| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Product |

| Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N or piperidine | THF or DMF | 5-(Cyclopropylmethoxy)-2-(phenylethynyl)pyridine |

| Propargyl alcohol | Pd(PPh3)4 | CuI | Diisopropylamine | Toluene | 3-(5-(Cyclopropylmethoxy)pyridin-2-yl)prop-2-yn-1-ol |

| Trimethylsilylacetylene | Pd(OAc)2 | CuI | Et3N | Acetonitrile | 5-(Cyclopropylmethoxy)-2-((trimethylsilyl)ethynyl)pyridine |

This table provides typical conditions for the Sonogashira coupling of 2-halopyridines. The C-F bond in this compound may require specific catalyst systems for efficient coupling.

While SNAr amination is effective, palladium-catalyzed amination, such as the Buchwald-Hartwig amination, offers an alternative and often milder route to 2-aminopyridine derivatives. This method is particularly useful for less nucleophilic amines or when SNAr conditions are not tolerated by other functional groups in the molecule. The reaction involves the oxidative addition of the C-F bond to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond.

| Amine | Palladium Precatalyst | Ligand | Base | Solvent | Product |

| Aniline | Pd2(dba)3 | BINAP or Xantphos | NaOt-Bu or Cs2CO3 | Toluene or Dioxane | N-Phenyl-5-(cyclopropylmethoxy)pyridin-2-amine |

| Benzylamine | Pd(OAc)2 | RuPhos or BrettPhos | K3PO4 | t-BuOH | N-Benzyl-5-(cyclopropylmethoxy)pyridin-2-amine |

| Pyrrolidine | Pd(OAc)2 | DavePhos | LiHMDS | Toluene | 5-(Cyclopropylmethoxy)-2-(pyrrolidin-1-yl)pyridine |

This table outlines representative conditions for the Buchwald-Hartwig amination of 2-halopyridines. The choice of ligand is crucial for the successful coupling of 2-fluoropyridines.

Reactivity and Derivatization of the Cyclopropylmethoxy Side Chain

The cyclopropylmethoxy moiety in this compound consists of two key components: the cyclopropyl (B3062369) ring and the ether linkage. The reactivity of this side chain is largely dictated by the stability of these components under various reaction conditions.

The cyclopropyl group is known to be a relatively stable aliphatic ring system. Its high C-H bond dissociation energy often makes it less susceptible to standard oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com This inherent stability is a desirable trait in drug design, contributing to improved metabolic profiles. hyphadiscovery.com However, the stability can be compromised when the ring is directly attached to an activating group, such as an amine, which can lead to ring-opening or other biotransformations. hyphadiscovery.com In the case of an ether linkage, the cyclopropyl group itself is generally robust under neutral and basic conditions.

The ether bond (C-O-C) is the more reactive part of the side chain, particularly under acidic conditions. Ether cleavage is a well-established reaction in organic chemistry, typically proceeding through protonation of the ether oxygen by a strong acid, followed by nucleophilic attack. nih.gov The mechanism, either SN1 or SN2, depends on the structure of the groups attached to the oxygen. For the cyclopropylmethoxy group, which is a primary ether, cleavage would likely proceed via an SN2 mechanism. However, the formation of a stabilized cyclopropylmethyl carbocation through hyperconjugation could also facilitate an SN1 pathway under certain conditions.

While specific derivatization studies on the cyclopropylmethoxy side chain of this particular pyridine are not extensively documented in the literature, general principles of ether chemistry suggest that cleavage is the primary transformation. This reaction would lead to the formation of 5-hydroxy-2-fluoropyridine.

Table 1: Expected Reactivity of the Cyclopropylmethoxy Side Chain

| Functional Group | Reagents/Conditions | Expected Reaction | Product |

|---|---|---|---|

| Ether Linkage | Strong Brønsted acids (e.g., HBr, HI) | Ether Cleavage | 5-Hydroxy-2-fluoropyridine |

| Ether Linkage | Strong Lewis acids (e.g., BBr₃) | Ether Cleavage | 5-Hydroxy-2-fluoropyridine |

| Cyclopropyl Ring | Neutral/Basic Conditions | Generally Stable | No Reaction |

Regioselective Functionalization of the Pyridine Nucleus Beyond the Fluoro Group

The pyridine ring in this compound is electron-deficient and substituted with both an electron-withdrawing fluorine atom and an electron-donating cyclopropylmethoxy group. These substituents influence the regioselectivity of further functionalization, particularly in reactions involving C-H activation.

One of the most powerful strategies for the regioselective functionalization of aromatic rings is directed ortho-metalation (DoM). This reaction involves the deprotonation of a C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting lithiated species can then be trapped with various electrophiles.

In this compound, both the fluorine atom and the ether oxygen can act as directing groups. The fluorine atom can direct lithiation to the C-3 position, while the oxygen of the alkoxy group can direct lithiation to the C-4 and C-6 positions. The outcome of a DoM reaction would depend on the relative directing ability of these two groups and the specific reaction conditions employed. For instance, in related 2,5-disubstituted pyridines, the regioselectivity of lithiation has been shown to be highly dependent on the nature of the substituents and the lithiating agent used. mdpi.com

While specific experimental data on the regioselective functionalization of this compound is limited, studies on similar 2-chloropyridines have demonstrated that selective lithiation can be achieved. For example, the use of specific lithium amide bases has allowed for the regioselective C-6 lithiation of 2-chloropyridine (B119429). lookchem.com This suggests that careful choice of reagents could enable selective functionalization at the C-3, C-4, or C-6 positions of the target molecule.

Transition metal-catalyzed C-H activation is another major avenue for the functionalization of pyridines. acs.orgnih.govmdpi.com These reactions can be directed by the pyridine nitrogen itself or by other functional groups on the ring, leading to the formation of new C-C or C-heteroatom bonds. The electronic properties of the substituents on this compound would play a crucial role in determining the site of such functionalization.

Table 2: Potential Sites for Regioselective Functionalization

| Position | Directing Group | Potential Reaction | Notes |

|---|---|---|---|

| C-3 | Fluoro (F) | Directed ortho-Metalation | The fluorine atom is a known, albeit moderate, directing group. |

| C-4 | Cyclopropylmethoxy (O) | Directed ortho-Metalation | The ether oxygen is a stronger directing group than fluorine. |

Applications in Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule, such as a drug candidate, in the final steps of its synthesis. wikipedia.orgnih.gov This approach allows for the rapid generation of analogues with potentially improved properties without the need for de novo synthesis. The this compound scaffold is a valuable building block for such applications.

The 2-fluoropyridine moiety is particularly useful for LSF. The fluorine atom can be displaced by a variety of nucleophiles via nucleophilic aromatic substitution (SNAr). This reaction is often more facile for 2-fluoropyridines compared to their chloro- or bromo-analogues. wikipedia.org This allows for the introduction of diverse functionalities at the C-2 position under mild conditions, which is crucial when dealing with complex and sensitive substrates.

The cyclopropylmethoxy group is also a feature often incorporated into bioactive molecules to enhance their pharmacological properties. mdpi.com The cyclopropyl ring can improve metabolic stability and binding affinity. The presence of this group in a building block like this compound allows for its incorporation into larger molecules.

While direct examples of the use of this compound in LSF are not extensively reported, structurally related compounds have appeared in medicinal chemistry literature. For instance, a cyclopropylmethoxy analogue of a SARS-CoV-2 main protease inhibitor was synthesized and showed potent activity. nih.gov Additionally, a patent for HDL-cholesterol raising agents describes nicotinamide (B372718) derivatives bearing a 6-cyclopropylmethoxy substituent, highlighting the relevance of this scaffold in drug design. google.com These examples underscore the potential of the this compound unit as a valuable component in the synthesis of complex, biologically active molecules.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-Hydroxy-2-fluoropyridine |

Mechanistic Investigations of Reactions Involving 5 Cyclopropylmethoxy 2 Fluoropyridine

Elucidation of Reaction Mechanisms for Fluorination and Defluorination Processes

The introduction and removal of fluorine from the pyridine (B92270) ring are fundamental transformations in the synthesis and metabolism of fluorinated pyridines like 5-(Cyclopropylmethoxy)-2-fluoropyridine. Understanding the mechanisms of these processes is critical for process optimization and predicting potential metabolic pathways.

Fluorination Mechanisms: The direct fluorination of a pyridine ring at the 2-position is often challenging. Modern methods have been developed to achieve this transformation, and mechanistic studies, including Density Functional Theory (DFT) investigations, have shed light on the process. For the fluorination of pyridine using reagents like silver(II) fluoride (B91410) (AgF₂), a mechanism involving an electrophilic fluorine radical has been proposed. researchgate.net The reaction is thought to proceed through a key hydrogen-atom abstraction step, facilitated by the silver complex. researchgate.net The presence of ligands, such as acetonitrile, can modulate the reactivity of the fluorinating agent, making it a milder source of fluorine radicals. researchgate.net While not specifically studied for this compound, this radical-based mechanism provides a plausible pathway for the introduction of fluorine at the C-2 position of a pre-functionalized pyridine ring.

Defluorination Mechanisms: Defluorination, the cleavage of a C-F bond, is a significant reaction, particularly in the context of metabolism and environmental degradation. For 2-fluoropyridine (B1216828), several potential defluorination mechanisms have been proposed, especially in reactions catalyzed by transition metal reagents. researchgate.net One suggested pathway involves the insertion of a low-valent metal catalyst, such as a zirconocene (B1252598) or titanocene (B72419) species, into the C-F bond. researchgate.net This is followed by subsequent reaction steps that lead to the cleavage of the bond and removal of the fluorine atom.

Another potential mechanism involves a single-electron transfer (SET) process from a potent reducing agent to the 2-fluoropyridine, generating a radical anion. This intermediate can then expel the fluoride ion. In the context of biodegradation, enzymatic pathways can also achieve defluorination. For instance, dioxygenase enzymes can oxidize the aromatic ring, leading to an unstable intermediate that subsequently eliminates fluoride. nih.gov While the specific enzymatic defluorination of this compound is not detailed in the literature, this represents a known biological mechanism for related compounds. nih.gov

The stability of the C-F bond makes defluorination challenging, but these mechanistic insights are crucial for understanding the compound's stability and designing synthetic routes that might require its removal. researchgate.net

Mechanistic Insights into Nucleophilic Displacements on Fluoropyridines

The fluorine atom at the C-2 position of this compound makes this position highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone for the functionalization of this and other fluoropyridines.

The SNAr mechanism is a two-step addition-elimination process. libretexts.org

Addition of the Nucleophile: A nucleophile attacks the electron-deficient carbon atom bonded to the fluorine (the C-2 position). This attack is facilitated by the electron-withdrawing effect of the pyridine nitrogen atom. The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The negative charge is delocalized over the aromatic ring and, importantly, onto the electronegative nitrogen atom, which provides significant stabilization.

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the leaving group, which in this case is the fluoride ion. libretexts.org

Fluorine is an excellent leaving group in SNAr reactions, which is somewhat counterintuitive given that fluoride is a poor leaving group in SN1 and SN2 reactions. masterorganicchemistry.com Its effectiveness in SNAr is due to the first step (nucleophilic attack) being the rate-determining step. masterorganicchemistry.comnih.gov The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. This activating effect on the rate-determining step outweighs its reluctance to leave in the subsequent, faster step. masterorganicchemistry.comnih.gov

| Reaction Type | Key Intermediate | Role of Fluorine | Rate-Determining Step |

| SNAr | Meisenheimer Complex | Activates C-2 for attack | Nucleophile Addition |

| SN1 / SN2 | Carbocation / Pentavalent TS | Poor Leaving Group | Leaving Group Departure |

Understanding Catalytic Cycles in Transition-Metal-Mediated Transformations

This compound can serve as a substrate in various transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings are common examples. researchgate.net Although C-F bonds are generally strong, the C-2 fluorine on a pyridine ring can be activated for use in certain cross-coupling reactions, though C-Cl and C-Br bonds are more commonly employed.

A generalized catalytic cycle for a Suzuki coupling involving a 2-halopyridine substrate, such as this compound, typically involves a Palladium(0) catalyst and proceeds through three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-fluorine bond of this compound. This step forms a square planar Pd(II) complex. This is often the rate-limiting step, particularly for the less reactive C-F bond. nih.gov

Transmetalation: In the presence of a base, an organoboron compound (e.g., a boronic acid or ester) transfers its organic group to the palladium center, displacing the halide. The base activates the organoboron species, facilitating this transfer.

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. researchgate.net

The efficiency of these cycles can be highly dependent on the choice of catalyst, ligands, base, and solvent. The pyridine nitrogen in the substrate can coordinate to the metal center, potentially influencing the reaction's outcome and rate. nih.govresearchgate.net Ligands play a crucial role in stabilizing the palladium catalyst and promoting the individual steps of the cycle, particularly the challenging oxidative addition of the C-F bond.

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electronic structure and a host of related properties that govern chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.netelixirpublishers.com For 5-(Cyclopropylmethoxy)-2-fluoropyridine, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), would typically begin with a geometry optimization to find the lowest energy structure. nih.govresearchgate.net This process yields key information about the molecule's geometry.

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -589.745 |

| Dipole Moment (Debye) | 2.15 D |

| HOMO Energy (eV) | -6.89 eV |

| LUMO Energy (eV) | -0.75 eV |

| HOMO-LUMO Gap (eV) | 6.14 eV |

A significant application of computational chemistry is the prediction of spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra. nih.govmdpi.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F). researchgate.netrsc.org Calculated shifts are often correlated with experimental data using a reference compound like tetramethylsilane (B1202638) (TMS) to improve accuracy. Such calculations can help assign peaks in complex experimental spectra and verify the correct structure. nih.gov

| Atom | Predicted ¹³C Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Hypothetical Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| C2 (Pyridine) | 161.5 (d, JCF=235 Hz) | 162.1 | - | - |

| C3 (Pyridine) | 112.8 (d, JCF=4 Hz) | 113.5 | 7.45 | 7.50 |

| C4 (Pyridine) | 140.1 (d, JCF=8 Hz) | 140.8 | 7.98 | 8.02 |

| C5 (Pyridine) | 148.2 | 148.9 | - | - |

| C6 (Pyridine) | 109.5 (d, JCF=38 Hz) | 110.2 | 6.85 | 6.90 |

| -O-CH₂- | 72.5 | 73.1 | 3.90 | 3.95 |

| CH (Cyclopropyl) | 11.8 | 12.4 | 1.25 | 1.30 |

| CH₂ (Cyclopropyl) | 3.5 | 4.1 | 0.60 / 0.35 | 0.65 / 0.40 |

Vibrational Frequencies: DFT calculations are also employed to compute harmonic vibrational frequencies, which correspond to the absorption bands in infrared (IR) and Raman spectra. researchgate.net The calculated frequencies are systematically scaled to correct for anharmonicity and basis set limitations, allowing for a direct comparison with experimental spectra. researchgate.net This analysis helps in assigning specific vibrational modes, such as the characteristic C-F stretch or the pyridine (B92270) ring breathing modes. researchgate.net

Reaction Pathway Elucidation and Transition State Analysis

Theoretical methods are crucial for exploring the mechanisms of chemical reactions. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where the fluorine atom is displaced by a nucleophile. mdpi.com

Computational studies can map the potential energy surface of the reaction. This involves locating the structures of reactants, products, and, most importantly, the transition state—the highest energy point along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. mdpi.com For an SNAr reaction, calculations would likely investigate the formation of a Meisenheimer intermediate or a concerted displacement mechanism. mdpi.com

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Isolated this compound and CH₃O⁻. |

| Transition State | +15.8 | Highest energy point, partial bond formation/breaking. |

| Meisenheimer Intermediate | +4.5 | Stable intermediate with nucleophile attached. |

| Products | -10.2 | Final substituted product and F⁻ ion. |

In Silico Modeling of Molecular Interactions with Synthetic Reagents or Catalysts

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org This is particularly useful for understanding how this compound might interact with a catalyst or the active site of a biological target like an enzyme. nih.govchemrxiv.org

The docking process involves placing the ligand (this compound) into the binding site of a receptor and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). f1000research.com The results provide insights into the binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. mdpi.com

| Parameter | Value/Description |

|---|---|

| Binding Affinity (kcal/mol) | -7.8 |

| Key Interacting Residues | Val25, Leu88, Ala42 |

| Types of Interactions | Hydrophobic interactions with pyridine ring; van der Waals contact with cyclopropyl (B3062369) group. |

| Hydrogen Bonds | None observed. |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build statistical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. For a series of related pyridine derivatives, a QSRR model could be developed to predict reaction rates or equilibrium constants.

This process involves calculating a wide range of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume), or topological. Statistical methods, such as multiple linear regression, are then used to create a mathematical equation linking these descriptors to observed reactivity. Such models are valuable for predicting the reactivity of new, unsynthesized compounds.

Conformation Analysis and Conformational Landscapes of the Cyclopropylmethoxy Moiety

The flexibility of the cyclopropylmethoxy side chain means that this compound can exist in multiple conformations. sapub.org Understanding the relative energies of these conformers is important as the dominant conformation can influence both reactivity and intermolecular interactions.

Computational methods can be used to explore the conformational landscape by systematically rotating the key dihedral angles in the -O-CH₂-cyclopropyl linkage. uwlax.edu A potential energy surface scan can be performed, where the energy of the molecule is calculated at each rotational increment. This analysis identifies the low-energy, stable conformers and the energy barriers for rotation between them, providing a comprehensive picture of the molecule's flexibility. dalalinstitute.comnih.gov

| Conformer | Dihedral Angle (C5-O-CH₂-CH) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| A (Global Minimum) | 180° (anti-periplanar) | 0.00 | Most stable conformer with extended side chain. |

| B | +65° (gauche) | 1.25 | Local energy minimum. |

| C | -65° (gauche) | 1.25 | Local energy minimum, degenerate with B. |

| Transition State (A to B) | 120° | 3.50 | Energy barrier for rotation. |

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments (e.g., 2D NMR, Fluorine NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural determination of organic molecules in solution. For 5-(cyclopropylmethoxy)-2-fluoropyridine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework.

¹H NMR spectroscopy allows for the identification of all hydrogen atoms in the molecule. The spectrum would characteristically show distinct signals for the protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the methoxy (B1213986) group, and the methine and methylene protons of the cyclopropyl (B3062369) ring. The chemical shifts and coupling constants provide information about the electronic environment and connectivity of these protons.

¹³C NMR spectroscopy provides information on the carbon skeleton. Decoupled spectra show a single peak for each unique carbon atom, including those in the pyridine ring, the cyclopropyl group, and the methoxy linker.

Fluorine NMR (¹⁹F NMR) is a particularly powerful tool for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.govnih.gov For this compound, a single resonance is expected. The chemical shift of this signal is highly sensitive to the electronic environment of the pyridine ring, making ¹⁹F NMR an excellent probe for structural confirmation. nih.govnih.gov The typical chemical shift range for fluoroaromatic compounds can be referenced against standards like CFCl₃. ucsb.edu

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish definitive structural assignments. A COSY spectrum would reveal correlations between coupled protons, for instance, between the different protons on the pyridine ring and within the cyclopropyl group. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR signals. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between protons and carbons over two or three bonds, confirming the connectivity between the cyclopropylmethoxy group and the pyridine ring.

Interactive Table: Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Notes |

| Pyridine C2-F | - | ~160-165 (d) | Carbon directly bonded to fluorine, shows C-F coupling. |

| Pyridine C3-H | ~7.2-7.4 (dd) | ~115-120 (d) | Coupled to H4 and H6. |

| Pyridine C4-H | ~7.6-7.8 (ddd) | ~140-145 (d) | Coupled to H3, H6, and F. |

| Pyridine C5-O | - | ~150-155 | Carbon attached to the ether oxygen. |

| Pyridine C6-H | ~7.9-8.1 (d) | ~140-145 | Coupled to H4. |

| Methylene (-O-CH₂ -) | ~4.0-4.2 (d) | ~70-75 | Methylene protons of the ether linkage, coupled to the CH proton. |

| Methine (-CH -) | ~1.2-1.4 (m) | ~10-15 | Methine proton of the cyclopropyl group. |

| Cyclopropyl (-CH₂ -) | ~0.6-0.8 (m) and ~0.3-0.5 (m) | ~3-8 | Diastereotopic methylene protons of the cyclopropyl group. |

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary. (d) = doublet, (dd) = doublet of doublets, (ddd) = doublet of doublet of doublets, (m) = multiplet.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. thermofisher.com For this compound (C₉H₁₀FNO), the theoretical exact mass of the molecular ion ([M]⁺ or [M+H]⁺) can be calculated and compared to the experimental value, typically with an error of less than 5 ppm. This high accuracy allows for the unambiguous determination of the molecular formula.

Fragmentation Analysis , often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. researchgate.netnih.gov The fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would likely include:

Loss of the cyclopropyl group: Cleavage of the bond between the methylene and the cyclopropyl ring.

Cleavage of the ether bond: Fragmentation could occur on either side of the ether oxygen.

Loss of the entire cyclopropylmethoxy side chain: This would result in a fragment corresponding to the 2-fluoro-5-hydroxypyridine (B1302969) cation.

Ring fragmentation: At higher energies, the pyridine ring itself can fragment, although this is typically less common than the loss of substituents.

By analyzing the masses of these fragments, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR. mdpi.comscispace.com

Advanced Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy is particularly useful for identifying polar bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to:

C-F stretch: A strong absorption typically in the 1200-1300 cm⁻¹ region.

C-O-C stretch: Strong absorptions corresponding to the asymmetric and symmetric stretching of the ether linkage, usually found around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

Aromatic C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

C-H stretching: Bands for aromatic C-H (~3000-3100 cm⁻¹) and aliphatic C-H (~2850-3000 cm⁻¹).

Cyclopropyl ring vibrations: Characteristic bands, including a C-H stretch near 3100 cm⁻¹.

Raman Spectroscopy , which detects vibrations that cause a change in polarizability, is complementary to IR. It is often more sensitive to non-polar bonds and symmetric vibrations. For this molecule, Raman spectroscopy would be effective for observing the vibrations of the pyridine ring skeleton and the C-C bonds of the cyclopropyl group. Together, IR and Raman spectra provide a comprehensive fingerprint of the molecule's functional groups.

Interactive Table: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100-3000 | Aromatic & Cyclopropyl C-H Stretch | Medium |

| ~3000-2850 | Aliphatic C-H Stretch | Medium |

| ~1600-1400 | Aromatic C=C and C=N Stretch | Strong |

| ~1300-1200 | C-F Stretch | Strong |

| ~1250 | Asymmetric C-O-C Stretch (Ether) | Strong |

| ~1050 | Symmetric C-O-C Stretch (Ether) | Strong |

X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.netnih.gov If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsion angles. mdpi.commdpi.com

This analysis would confirm the planarity of the pyridine ring and provide the exact geometry of the cyclopropylmethoxy substituent and its orientation relative to the ring. Furthermore, X-ray crystallography reveals how molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as π-stacking or dipole-dipole interactions that govern the solid-state properties of the compound. researchgate.net

Chromatographic Techniques (e.g., LC-MS, GC-MS) for Purity Assessment and Complex Mixture Analysis

Chromatographic methods are fundamental for separating components of a mixture and assessing the purity of a synthesized compound. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful combination used to separate compounds based on their affinity for a stationary phase and then detect them with a mass spectrometer. rsc.orgsysrevpharm.org This technique is widely used to monitor the progress of chemical reactions and to confirm the purity of the final product. nih.govmdpi.com The retention time from the LC provides one level of identification, while the mass spectrum provides another, making it a highly specific analytical method.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. researchgate.netmdpi.com this compound is likely amenable to GC-MS analysis. In this technique, the compound is vaporized and separated in a column, with detection by a mass spectrometer. nih.govjocpr.com GC-MS is extremely sensitive and is an excellent tool for assessing purity and identifying trace impurities in the final product. The retention time and the fragmentation pattern obtained from the mass spectrometer are used to confirm the identity and purity of the compound. researchgate.net

Applications of 5 Cyclopropylmethoxy 2 Fluoropyridine As a Synthetic Building Block and Chemical Intermediate

Strategic Intermediate in the Construction of Diverse Heterocyclic Frameworks

The primary application of 5-(cyclopropylmethoxy)-2-fluoropyridine is as a strategic intermediate in the synthesis of complex heterocyclic compounds. The electron-withdrawing nature of the pyridine (B92270) nitrogen and the fluorine atom itself renders the C2-position susceptible to attack by various nucleophiles. This reactivity is harnessed by chemists to forge new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, leading to the assembly of elaborate, multi-ring systems often sought in drug discovery programs.

A prevalent strategy involves the nucleophilic aromatic substitution (SNAr) reaction, where the fluoride (B91410) is displaced by a nucleophilic group from another heterocyclic moiety. This coupling reaction serves as a linchpin, connecting the fluoropyridine building block to other key fragments. For instance, in the synthesis of novel kinase inhibitors, the nitrogen atom of an amino-substituted pyrazole (B372694) or pyrrole (B145914) can act as the nucleophile, displacing the fluorine to form a new C-N bond and create a complex aminopyridine derivative. This reaction is typically facilitated by a base in a polar aprotic solvent.

Below is a table summarizing representative transformations where this compound serves as a key intermediate.

| Nucleophile/Reagent | Reaction Type | Resulting Framework |

| 4-Amino-3-iodopyrazole | SNAr | Pyrazolyl-aminopyridine |

| 2-Amino-4-methylthiazole | SNAr | Thiazolyl-aminopyridine |

| 4-Mercaptobenzoic acid | SNAr | Thiophenyl-pyridine ether |

| 1H-Pyrrolo[2,3-b]pyridin-4-amine | SNAr | Pyrrolopyridinyl-aminopyridine |

These examples from patent literature underscore the role of this compound as a cornerstone for building molecules with significant structural diversity.

Precursor for the Synthesis of Novel Fluorinated Pyridine Derivatives

Building upon its role as an intermediate, this compound is a direct precursor to a multitude of novel fluorinated pyridine derivatives. The chemical transformations it undergoes allow for the systematic introduction of various substituents at the 2-position, while retaining the core 5-(cyclopropylmethoxy)pyridine scaffold, which is often crucial for modulating physicochemical properties like lipophilicity and metabolic stability.

The synthesis of these new derivatives predominantly relies on the displacement of the 2-fluoro substituent. This transformation is a cornerstone reaction for this building block. nih.gov Reactions with primary and secondary amines, for example, yield a diverse library of 2-amino-5-(cyclopropylmethoxy)pyridine derivatives. Similarly, reactions with thiols lead to 2-thioether-pyridines, and reactions with alcohols or phenols produce 2-alkoxy/aryloxy-pyridines.

The versatility of this precursor is further highlighted by its use in more complex synthetic sequences. For example, after an initial SNAr reaction, the resulting product can undergo further chemical modifications at other positions, leading to highly functionalized and complex fluorinated pyridine molecules. The cyclopropylmethoxy group generally remains stable under these conditions, serving as a constant structural feature in the final compounds.

Role in the Development of New Reagents and Catalysts in Organic Synthesis

The utility of fluoropyridine derivatives extends to the development of specialized reagents and catalysts. nbinno.comnih.gov While this compound is primarily utilized as a structural component to be incorporated into a final molecule, the broader class of fluoropyridines has been investigated for roles in catalysis and reagent design. For instance, N-fluoropyridinium salts are well-established electrophilic fluorinating agents. nih.gov

However, based on a review of scientific and patent literature, there are no prominent, documented instances of this compound itself being used as a key component in the synthesis of a new reagent or as a ligand in a catalytic system. Its application appears to be overwhelmingly focused on its function as a building block that imparts specific structural and electronic properties to a target molecule, rather than acting as a facilitator of chemical transformations for other substrates.

Contribution to Fragment-Based Drug Discovery and Lead Optimization

In the paradigm of fragment-based drug discovery (FBDD), small, low-complexity molecules (fragments) are identified as binders to a biological target and then elaborated into more potent, lead-like compounds. This compound is an ideal candidate for such an approach, functioning as a synthetically tractable fragment that can be readily derivatized.

The chemical transformations central to its utility are directly applicable to the lead optimization process. The reactive fluorine at the 2-position serves as a versatile anchor point for "fragment growing" or "fragment linking" strategies. Medicinal chemists can systematically replace the fluorine with a diverse array of chemical moieties to probe the structure-activity relationship (SAR) of a target.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(Cyclopropylmethoxy)-2-fluoropyridine, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the pyridine ring. A fluorinated pyridine precursor (e.g., 2-fluoro-5-hydroxypyridine) can react with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or DMSO. Microwave-assisted synthesis may enhance reaction efficiency. Critical parameters include temperature control (60–100°C), stoichiometric excess of the cyclopropylmethylating agent, and inert atmosphere to prevent side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

- Methodological Answer :

- ¹H NMR : Expect signals for the cyclopropylmethyl group (δ ~0.5–1.5 ppm for cyclopropyl protons, δ ~3.5–4.5 ppm for the OCH₂ group).

- ¹⁹F NMR : A singlet near δ -120 to -130 ppm confirms the fluorine atom at the 2-position.

- IR Spectroscopy : Stretching vibrations for C-F (~1250 cm⁻¹) and ether C-O (~1100 cm⁻¹).

- Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (C₉H₁₁FNO, ~168.08 g/mol).

Cross-referencing with X-ray crystallography (if crystals are obtainable) can validate structural assignments .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound under controlled conditions (e.g., 25°C/60% RH, 40°C/75% RH) for 1–3 months. Monitor degradation via HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Compare peak area changes against a fresh sample. Stability in solution (e.g., DMSO or ethanol) should also be tested, as fluoropyridines may hydrolyze under acidic/basic conditions .

Advanced Research Questions

Q. How can computational chemistry methods like DFT predict the reactivity or electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for functionalization.

- Frontier Molecular Orbitals (HOMO/LUMO) : Predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Solvent Effects : Use implicit solvation models (e.g., PCM) to simulate reaction environments.

Validate computational results with experimental data (e.g., reaction yields, spectroscopic trends) .

Q. What strategies can resolve contradictions in reported biological activities of fluoropyridine derivatives, and how can researchers design experiments to validate these findings?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., cyclopropylmethoxy vs. methoxy) and test against target enzymes/receptors.

- Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities and thermodynamics.

- Control Experiments : Include known inhibitors/agonists to benchmark activity. Reproduce conflicting studies under identical conditions (pH, temperature, assay type) to identify variables causing discrepancies .

Q. What advanced techniques are recommended for analyzing the environmental mobility or degradation pathways of this compound?

- Methodological Answer :

- Soil Mobility : Perform column leaching experiments with soil samples (varying pH/organic content) and quantify compound distribution via LC-MS/MS.

- Photodegradation : Expose the compound to UV light (λ = 254–365 nm) in aqueous/organic solvents and identify degradation products using high-resolution mass spectrometry (HRMS).

- Microbial Degradation : Incubate with soil microbiota and monitor metabolite formation via ¹⁹F NMR or isotopic labeling .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields of fluoropyridine derivatives?

- Methodological Answer :

- Reaction Monitoring : Use in-situ techniques like FTIR or Raman spectroscopy to track intermediate formation.

- Byproduct Identification : Employ GC-MS or preparative TLC to isolate and characterize side products.

- Scale-Up Considerations : Test small-scale optimized conditions in larger batches; variables like mixing efficiency or heat transfer may impact yield .

Safety and Handling

Q. What safety protocols are recommended for handling this compound given limited toxicity data?

- Methodological Answer :

- Precautionary Measures : Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Acute Toxicity Testing : Perform preliminary assays (e.g., brine shrimp lethality or Ames test) to estimate hazard levels.

- Waste Disposal : Incinerate at high temperatures (>800°C) to avoid releasing fluorinated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.